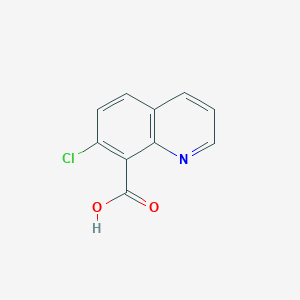

7-Chloroquinoline-8-carboxylic acid

概要

説明

7-Chloroquinoline-8-carboxylic acid is a quinoline derivative with the molecular formula C10H6ClNO2. This compound is characterized by a quinoline ring system substituted with a chlorine atom at the 7th position and a carboxylic acid group at the 8th position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloroquinoline-8-carboxylic acid typically involves the oxidation of 7-chloro-8-methylquinoline. One method includes using N-hydroxyphthalimide as a catalyst and azobisisobutyronitrile as an initiator, with oxygen as the oxidant . The reaction conditions involve dissolving the reactants in a suitable solvent and maintaining the reaction at an appropriate temperature to achieve the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized to minimize waste and improve yield. The process involves solid-liquid separation to isolate the product from the reaction mixture, allowing for the recycling of the reaction liquid phase .

化学反応の分析

Types of Reactions: 7-Chloroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid group.

Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups at the 7th position .

科学的研究の応用

Agricultural Applications

Bioregulator in Crop Development

7-Chloroquinoline-8-carboxylic acid has been identified as a bioregulator that can significantly influence plant growth and development. Its applications include:

- Inducing Parthenocarpy : The compound is effective in promoting parthenocarpic fruit formation, which is essential for increasing crop yields without fertilization. This is particularly beneficial in unfavorable climatic conditions .

- Yield Enhancement : It has been shown to enhance the yield of various crops, including Solanaceae (e.g., tomatoes, potatoes), Rosaceae (e.g., strawberries), and Fabaceae (e.g., soybeans). The compound can induce the growth of buds, flowers, and fruits, leading to larger and more valuable produce .

- Application Methods : The compound can be applied through seed dressing or soil application, with foliar spraying being particularly effective for young infructescences .

Medicinal Applications

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens:

- Mechanism of Action : The compound inhibits protein synthesis, disrupting nucleic acid and peptidoglycan production. This mechanism contributes to its bactericidal effects against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 15.625 μM to 62.5 μM against specific bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Activity

Research has explored the anticancer potential of derivatives of this compound:

- Hydrazone Derivatives : A study evaluated the cytotoxic effects of new hydrazones derived from this compound against 60 cancer cell lines. Notably, one derivative showed an IC50 value of 0.688 µg/cm² against SF-295 CNS cancer cells, highlighting its promising anticancer properties.

- Structure-Activity Relationship (SAR) : Modifications to the hydrazone structure significantly influenced anticancer activity, emphasizing the role of specific functional groups in enhancing efficacy.

Antimalarial Activity

The compound is also recognized for its antimalarial properties:

- Research Findings : Compounds containing the quinoline structure have been extensively studied for their antimalarial effects. Recent investigations into triazole-linked derivatives have shown improved efficacy in inhibiting malaria parasite growth.

Chemical Applications

Synthesis Intermediate

In chemistry, this compound serves as an important intermediate in the synthesis of more complex quinoline derivatives:

- Dyes and Catalysts Production : It is utilized in the production of dyes and catalysts, showcasing its versatility beyond biological applications.

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Notable Features |

|---|---|---|

| 5-Chloroquinoline-8-carboxylic acid | C₁₀H₆ClNO₂ | Exhibits different biological activities compared to 7-chloro derivative. |

| 7-Chloroquinoline | C₉H₆ClN | Lacks the carboxylic acid group; primarily studied for antibacterial properties. |

| Ethyl 7-chloro-3-methylquinoline-8-carboxylate | C₁₃H₁₂ClNO₂ | An ester derivative that may exhibit different solubility and reactivity profiles. |

作用機序

The mechanism of action of 7-chloroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s effects on other biological pathways are also being studied to understand its full range of activities.

類似化合物との比較

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

8-Hydroxyquinoline: Another quinoline derivative with significant antimicrobial properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

生物活性

7-Chloroquinoline-8-carboxylic acid (C₁₀H₆ClNO₂) is a quinoline derivative notable for its diverse biological activities and potential applications in medicinal chemistry. The compound features a chlorine atom at the 7th position and a carboxylic acid group at the 8th position, contributing to its pharmacological properties. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antimalarial properties, supported by research findings and case studies.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, showing effectiveness particularly against Gram-positive bacteria.

- Mechanism of Action : The compound acts by inhibiting protein synthesis, which is followed by disruptions in nucleic acid and peptidoglycan production. This mechanism contributes to its bactericidal effects against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

- Minimum Inhibitory Concentration (MIC) Values : In studies, this compound showed MIC values ranging from 15.625 μM to 62.5 μM against specific bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored through the synthesis of hydrazone derivatives, which have shown promising cytotoxic effects against various cancer cell lines.

- Case Study : A study evaluated the cytotoxic effects of new hydrazones derived from 7-chloroquinoline against 60 cancer cell lines. The most active derivatives exhibited submicromolar GI50 values across multiple tumor types, including leukemia and breast cancer . Notably, one derivative inhibited SF-295 CNS cancer cells with an IC50 value of 0.688 µg/cm².

- Structure-Activity Relationship (SAR) : The study established that modifications to the hydrazone structure significantly influenced their anticancer activity, highlighting the importance of specific functional groups in enhancing efficacy .

Antimalarial Activity

This compound is also recognized for its antimalarial properties, contributing to ongoing research in developing effective treatments against malaria.

- Research Findings : Compounds containing the quinoline structure have been extensively studied for their antimalarial effects. Recent investigations into triazole-linked derivatives have shown improved efficacy in inhibiting malaria parasite growth .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Notable Features |

|---|---|---|

| 5-Chloroquinoline-8-carboxylic acid | C₁₀H₆ClNO₂ | Exhibits different biological activities compared to 7-chloro derivative. |

| 7-Chloroquinoline | C₉H₆ClN | Lacks the carboxylic acid group; primarily studied for antibacterial properties. |

| Ethyl 7-chloro-3-methylquinoline-8-carboxylate | C₁₃H₁₂ClNO₂ | An ester derivative that may exhibit different solubility and reactivity profiles. |

This table illustrates how variations in chemical structure can lead to differing biological activities and potential therapeutic applications.

特性

IUPAC Name |

7-chloroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHOYRWQJYJQGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597511 | |

| Record name | 7-Chloroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87293-44-5 | |

| Record name | 7-Chloro-8-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87293-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。